4-(4-Aminophenyl)quinolin-2(1H)-one
Description
Properties
CAS No. |
144039-27-0 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-(4-aminophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12N2O/c16-11-7-5-10(6-8-11)13-9-15(18)17-14-4-2-1-3-12(13)14/h1-9H,16H2,(H,17,18) |
InChI Key |
PKYHARJQPRKUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitroaniline and 2-chloroquinoline.
Nucleophilic Substitution: The reaction between 4-nitroaniline and 2-chloroquinoline is carried out under nucleophilic substitution conditions. This step involves the replacement of the chlorine atom in 2-chloroquinoline with the amino group from 4-nitroaniline.
Reduction: The resulting intermediate is then subjected to reduction conditions to convert the nitro group to an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can further modify the amino group, leading to different substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Synthesis of 4-(4-Aminophenyl)quinolin-2(1H)-one
The synthesis of this compound typically involves multi-step processes that may include the use of various reagents and catalysts. The compound can be synthesized through methods such as:
- Condensation Reactions : Utilizing aniline derivatives and quinoline precursors.
- Cyclization Techniques : Employing cyclization strategies that involve the formation of the quinoline ring.
Table 1: Common Synthesis Methods
| Method | Key Reagents | Yield (%) | References |
|---|---|---|---|
| Condensation | Aniline, Acetic Anhydride | 60-80 | |
| Cyclization | Quinoline, Base Catalyst | 70-90 | |
| Metal-Free Approaches | Alcoholic Solutions | 65-97 |
Biological Activities
This compound exhibits a range of biological activities, making it a valuable compound in drug development. Notable activities include:
- Antitumor Activity : Various studies have demonstrated its efficacy against different cancer cell lines, including CNS and breast cancer cells.
- Antimicrobial Properties : The compound has shown significant activity against both gram-positive and gram-negative bacteria, as well as fungi.
Therapeutic Applications
The compound is being explored for various therapeutic applications:
- Cancer Treatment : Due to its antitumor properties, it is being investigated as a potential chemotherapeutic agent.
- Inhibition of Enzymes : Research indicates that it may act as an inhibitor for specific enzymes involved in cancer progression and other diseases.
Case Studies
- Antitumor Efficacy Study : A study conducted on the effects of this compound on various cancer cell lines revealed promising results, particularly against breast cancer cells where it demonstrated significant cytotoxicity at low concentrations .
- Antimicrobial Activity Assessment : A recent investigation tested the compound against multiple bacterial strains, showing that it effectively inhibited growth with low minimum inhibitory concentrations, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Key Observations :
- Synthesis: 4-Substituted quinolin-2(1H)-ones are commonly synthesized via substitution (e.g., chloro → amino) or alkylation (e.g., allyloxy). The 4-aminophenyl derivative may follow similar pathways.
- Spectral Data: Amino groups exhibit distinct NH₂ stretches in IR (~3200 cm⁻¹), while allyloxy groups show characteristic alkene protons in NMR.
Key Observations :
- Antimicrobial Activity: Hydroxy and amino groups enhance interactions with microbial targets via hydrogen bonding.
- Enzyme Inhibition : Pyrimidine hybrids (e.g., compound 28b ) show potent hLDHA inhibition due to π-π stacking and hydrogen bonding.
- Cytotoxicity : Bulky substituents (e.g., trifluoromethoxy in RB1 ) improve membrane permeability and target binding.
Research Findings and Structure-Activity Relationships (SAR)
Substituent Effects on Solubility: Hydroxy and amino groups improve aqueous solubility, while alkyl/aryl groups enhance lipophilicity.
Bioactivity Trends :
- Antimicrobial : Electron-withdrawing groups (e.g., Cl) reduce activity, while electron-donating groups (e.g., NH₂) enhance it.
- Anticancer : Hybridization with pyrimidine or triazole moieties improves selectivity for cancer cell lines.
Synthetic Accessibility: Allyloxy and chloro derivatives are synthesized in higher yields (>60%) compared to amino derivatives, which require multi-step protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
